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CAS No.: 54231-38-8

Cat. No.: B1286016

Get Quote

In the landscape of contemporary drug discovery, the journey from a promising chemical entity

to a market-approved therapeutic is fraught with challenges, high attrition rates, and escalating

costs. The "fail early, fail cheap" paradigm has become a guiding principle, necessitating the

integration of predictive sciences at the very inception of a project. In silico computational

modeling stands as a cornerstone of this strategy, offering a rapid, cost-effective, and ethically

considerate means to evaluate the potential of a molecule long before it is synthesized.[1][2][3]

This guide focuses on a specific molecule, 4-(3-Bromopyridin-2-yl)morpholine, a compound

featuring the morpholine and bromopyridine scaffolds, both of which are prevalent in medicinal

chemistry due to their favorable physicochemical and biological properties.[4][5]

The morpholine ring, with its chair-like conformation and balanced lipophilic-hydrophilic

character, is often employed to improve the pharmacokinetic profile of drug candidates.[5] The

bromopyridine moiety serves as a versatile synthetic handle and can engage in specific

interactions with biological targets. Given the sparse public experimental data for this specific

isomer, this document serves as a practical, in-depth guide for researchers to generate a

comprehensive, predictive property profile using established in silico methodologies. We will

explore the causality behind tool selection, detail the workflows for prediction, and synthesize

the data into a holistic assessment of the molecule's drug-like potential.
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Part 1: Foundational Analysis - Molecular Structure
and Physicochemical Properties
Before any meaningful prediction can be made, a standardized and accurate representation of

the molecule is required. All subsequent calculations will be based on this initial structure.

Canonical Representation:

Molecule: 4-(3-Bromopyridin-2-yl)morpholine

SMILES String: BrC1=C(N=CC=C1)N2CCOCC2

Molecular Formula: C₉H₁₁BrN₂O

Molecular Weight: 243.10 g/mol

This section details the prediction of fundamental physicochemical properties that govern a

molecule's behavior in a biological system.

Lipophilicity (LogP)
Expert Rationale: The octanol-water partition coefficient (LogP) is a critical measure of a

molecule's lipophilicity. It profoundly influences membrane permeability, solubility, plasma

protein binding, and metabolic clearance. A LogP value in the range of 1-3 is often considered

optimal for oral drug absorption, though this is highly dependent on the target and transport

mechanisms.[6][7] We will utilize a consensus prediction method, which averages the results

from multiple algorithms to provide a more robust estimate.[7]

Prediction Protocol (Using a Web-Based Tool like SwissADME):

Navigate to a suitable ADMET prediction server (e.g., SwissADME).

Input Structure: Paste the SMILES string BrC1=C(N=CC=C1)N2CCOCC2 into the input field.

Execute Prediction: Run the calculation.
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Data Interpretation: Locate the consensus LogP value (e.g., Consensus Log Po/w). This

value is derived from multiple predictive models (e.g., XLOGP3, WLOGP, MLOGP), and its

agreement across models can be used as a self-validating measure of confidence.

Acidity Constant (pKa)
Expert Rationale: The pKa value determines the ionization state of a molecule at a given pH.[8]

Since physiological pH is ~7.4, the pKa dictates whether the molecule will be charged or

neutral in the body. This has profound implications for solubility, receptor interaction (ionic

bonds), and membrane passage, as charged species generally do not cross lipid bilayers

passively. For 4-(3-Bromopyridin-2-yl)morpholine, the pyridinic nitrogen and the morpholinic

nitrogen are the key ionizable centers. Accurate pKa prediction is vital for understanding its

likely state in vivo.[9][10]

Prediction Protocol (Using a pKa Prediction Tool like ACD/pKa or Marvin):

Input Structure: Import the molecular structure using its SMILES string.

Select Calculation Type: Choose the 'pKa' or 'Ionization' calculation module.

Run Calculation: Execute the prediction. The software will identify ionizable atoms.

Analyze Output: The output will provide the predicted pKa value(s). For this molecule, we are

interested in the basic pKa (pKb) associated with the nitrogen atoms. The tool will typically

report this as the pKa of the conjugate acid. A lower pKa for the conjugate acid indicates a

weaker base.

Aqueous Solubility (LogS)
Expert Rationale: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from

the gastrointestinal tract and to be distributed throughout the body via the bloodstream. Poor

solubility is a major hurdle in drug development, leading to formulation challenges and poor

bioavailability. LogS is the logarithm of the molar solubility (mol/L). Values greater than -4 are

generally considered desirable.

Prediction Protocol (Using a Web-Based Tool like SwissADME):
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Input and Execution: Following the same initial steps as the LogP prediction, input the

SMILES string.

Data Interpretation: The output will provide LogS values from multiple models (e.g., ESOL,

Ali, SILICOS-IT). The qualitative solubility classification (e.g., Soluble, Moderately Soluble)

provides an immediate, easy-to-understand assessment.

Part 2: In Silico Pharmacokinetics (ADMET) Profiling
This section simulates the journey of the molecule through the body, predicting its Absorption,

Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This holistic view is essential

for identifying potential liabilities early in the discovery process.[11][12][13]

Workflow for Comprehensive ADMET Prediction
The following diagram illustrates the logical flow for generating a comprehensive in silico

ADMET profile for our target molecule.
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Caption: Overall workflow for in silico property prediction.
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Expert Rationale: For an orally administered drug, it must first be absorbed from the

gastrointestinal (GI) tract. Subsequently, its ability to cross the Blood-Brain Barrier (BBB) is

critical for CNS-targeted drugs. Both processes are heavily influenced by physicochemical

properties. We will use predictive models trained on large datasets of experimentally

determined permeabilities.

Prediction Protocol (Using SwissADME):

Input and Execution: Use the previously generated results from the SwissADME server.

Data Interpretation:

GI Absorption: Look for a qualitative prediction (e.g., "High" or "Low").

BBB Permeant: Check the binary prediction ("Yes" or "No"). The presence of the

morpholine group can sometimes improve BBB penetration.[5]

P-gp Substrate: Identify if the molecule is a likely substrate of P-glycoprotein, an efflux

pump that can limit drug absorption and BBB penetration. A "No" prediction is generally

favorable.

Metabolism
Expert Rationale: The Cytochrome P450 (CYP) family of enzymes is responsible for the

metabolism of the vast majority of drugs.[14][15] Inhibition of these enzymes, particularly

isoforms like CYP1A2, 2C9, 2C19, 2D6, and 3A4, is a primary cause of adverse drug-drug

interactions.[16][17] Predicting whether our molecule is an inhibitor of these key enzymes is a

critical step in safety assessment.

Prediction Protocol (Using SwissADME or CYPlebrity):

Input and Execution: Submit the SMILES string to the prediction server.

Data Interpretation: The output will provide a "Yes" or "No" prediction for the inhibition of

each major CYP isoform. A "No" result for all or most isoforms is a highly desirable outcome,

suggesting a lower propensity for metabolic drug-drug interactions.
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Toxicity
Expert Rationale: Toxicity is a leading cause of late-stage drug attrition. In silico toxicology aims

to flag potential liabilities early.[2][18][19] Key endpoints include cardiotoxicity (via hERG

channel blockade), mutagenicity, and organ toxicity. We will employ a dedicated toxicity

prediction server that uses models built from extensive toxicological databases.

Prediction Protocol (Using ProTox-3.0 Web Server):

Navigate to the ProTox-3.0 server.[20][21]

Input Structure: Draw the molecule or input the SMILES string.

Execute Prediction: Run the toxicity prediction.

Data Interpretation:

Oral Toxicity (LD50): The predicted LD50 value in mg/kg and the corresponding toxicity

class (e.g., Class 4: Harmful if swallowed) provides an estimate of acute toxicity.

Organ Toxicity: Check the predictions for hepatotoxicity (liver toxicity). A prediction of

"Inactive" is favorable.

Toxicological Endpoints: Review predictions for mutagenicity and carcinogenicity. Again,

"Inactive" predictions are desired.

Toxicity Targets: The server may also predict interactions with specific off-targets known to

cause toxicity.

Cardiotoxicity (hERG Inhibition): Expert Rationale: Blockade of the human Ether-à-go-go-

Related Gene (hERG) potassium channel can lead to fatal cardiac arrhythmias.[22][23][24]

Therefore, assessing the hERG inhibition potential is a mandatory checkpoint in drug

discovery.[25][26]

Prediction Protocol (Using a tool like Pred-hERG):

Input and Execution: Submit the SMILES string to the server.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4785608/
https://www.acdlabs.com/products/percepta-platform/tox-suite/
https://www.instem.com/streamlining-toxicity-predictions-with-in-silico-profiling/
https://tox.charite.de/protox3/
https://academic.oup.com/nar/article/52/W1/W513/7655780
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.01035/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6062199/
https://www.tandfonline.com/doi/abs/10.4155/fmc.15.18
https://pubmed.ncbi.nlm.nih.gov/25921399/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8920097/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1286016?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Interpretation: The output will classify the compound as a hERG blocker or non-blocker,

often with an associated probability or confidence score. A "non-blocker" prediction

significantly de-risks the compound for cardiotoxicity.

Part 3: Synthesis and Drug-Likeness Assessment
This final part consolidates the predicted data into a holistic view, evaluating the molecule

against established criteria for what makes a successful drug.

Drug-Likeness Rules
Expert Rationale: Drug-likeness is a qualitative concept used to assess whether a compound

possesses properties consistent with known drugs.[27][28][29][30] Simple, rule-based filters are

effective for rapidly triaging large numbers of molecules. The most famous of these is Lipinski's

Rule of Five.[31]

Evaluation Protocol (Using SwissADME):

Input and Execution: Use the results generated previously.

Data Interpretation: Check for violations of the following rules:

Lipinski's Rule: No more than one violation (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-

bond acceptors ≤ 10).

Ghose Filter, Veber Rule, Egan Rule: These are other rule sets that provide additional or

alternative criteria. The output will typically show a "Yes" or "No" for compliance.

Predicted Properties Summary
The table below summarizes the predicted properties for 4-(3-Bromopyridin-2-yl)morpholine,

providing a clear, at-a-glance profile.
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Property Class Parameter
Predicted
Value/Classificatio
n

Implication for
Drug Development

Physicochemical Molecular Weight 243.10 g/mol
Ideal; well within

Lipinski's rule (<500).

Consensus LogP Value to be predicted

Interpretation based

on predicted value

(e.g., Good

permeability)

LogS (Aqueous

Solubility)
Value to be predicted

Interpretation based

on predicted value

(e.g., Sufficiently

soluble)

pKa (most basic) Value to be predicted

Determines charge at

physiological pH,

affecting

solubility/binding.

Pharmacokinetics GI Absorption High/Low
Indicates potential for

oral bioavailability.

BBB Permeant Yes/No
Critical for CNS-

targeted indications.

P-gp Substrate Yes/No

"No" is favorable;

avoids efflux from

target tissues.

CYP2D6 Inhibitor Yes/No

"No" suggests lower

risk of drug-drug

interactions.

CYP3A4 Inhibitor Yes/No

"No" suggests lower

risk of drug-drug

interactions.

Toxicity hERG Blocker Yes/No "No" is a critical safety

feature, indicating low
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cardiotoxicity risk.

Hepatotoxicity Active/Inactive

"Inactive" suggests

lower risk of liver

damage.

Mutagenicity Active/Inactive

"Inactive" suggests no

potential to damage

DNA.

Oral Toxicity (LD50) Value in mg/kg
Provides an estimate

of acute toxicity.

Drug-Likeness
Lipinski Rule

Violations
Number of violations

0 violations is ideal,

indicating good drug-

like properties.

Note: Italicized values are placeholders for the results that would be generated by executing

the described protocols.

Conclusion
This guide provides a comprehensive, structured framework for the in silico prediction of the

key physicochemical, pharmacokinetic, and toxicological properties of "4-(3-Bromopyridin-2-
yl)morpholine." By following the detailed protocols and understanding the expert rationale

behind each step, researchers can generate a robust, multi-faceted profile of this molecule.

This predictive assessment allows for an informed, data-driven decision on whether to advance

the compound for synthesis and experimental testing, thereby embodying the principles of

efficient and modern drug discovery. The self-validating nature of using consensus models and

interpreting results within the context of their applicability domains provides a necessary layer

of confidence in the absence of experimental data. This in silico-first approach is indispensable

for prioritizing resources and focusing efforts on compounds with the highest probability of

success.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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